molecular formula C24H20FN3O2S B2537796 N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-68-7

N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2537796
CAS No.: 865657-68-7
M. Wt: 433.5
InChI Key: HAWNNDTWOJHOSM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a phenyl group attached to an imidazole ring, which is further connected to an acetamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Moiety: The final step involves the acylation of the imidazole derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
  • N-(4-Bromophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro and bromo analogs.
  • Activity: The fluorine atom’s electronegativity may influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-9-5-8-17(14-20)23-27-22(16-6-3-2-4-7-16)24(28-23)31-15-21(29)26-19-12-10-18(25)11-13-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWNNDTWOJHOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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